molecular formula C7H15N3O2 B1204601 6-Guanidinohexanoic acid CAS No. 6659-35-4

6-Guanidinohexanoic acid

Cat. No.: B1204601
CAS No.: 6659-35-4
M. Wt: 173.21 g/mol
InChI Key: NSDYIDKTTPXCRH-UHFFFAOYSA-N
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Description

6-Guanidinohexanoic acid: is a member of the class of guanidines that consists of hexanoic acid substituted by a guanidino group at position 6 The compound has the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . It is a derivative of hexanoic acid, featuring a guanidino group, which is known for its strong basic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Guanidinohexanoic acid typically involves the reaction of hexanoic acid with guanidine. The process can be carried out under various conditions, but a common method involves the use of a strong base to deprotonate the carboxylic acid group, followed by the addition of guanidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Guanidinohexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Guanidinohexanoic acid is used as a reagent in organic synthesis, particularly in the preparation of guanidine derivatives. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is studied for its role in metabolic pathways. It has been identified as a natural product in the parasite Trypanosoma brucei, which causes African sleeping sickness.

Medicine: The compound is investigated for its potential therapeutic applications. Its structural similarity to other bioactive molecules like creatine and arginine suggests it may have biological activities worth exploring.

Industry: this compound is used in the production of various chemical products. Its strong basic properties make it useful in industrial processes that require pH adjustment or as a catalyst .

Mechanism of Action

The mechanism of action of 6-Guanidinohexanoic acid involves its interaction with biological molecules through its guanidino group. This group can form strong hydrogen bonds and ionic interactions with various targets, influencing their function. In the case of Trypanosoma brucei, the compound may play a role in the parasite’s metabolic pathways, although the exact mechanism remains to be elucidated.

Comparison with Similar Compounds

Uniqueness: 6-Guanidinohexanoic acid is unique due to its specific structure, featuring a six-carbon chain with a terminal guanidino group. This structure imparts distinct chemical properties, making it useful in specific synthetic and biological applications .

Properties

IUPAC Name

6-(diaminomethylideneamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-7(9)10-5-3-1-2-4-6(11)12/h1-5H2,(H,11,12)(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDYIDKTTPXCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216755
Record name epsilon-Guanidinocaproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6659-35-4
Record name 6-[(Aminoiminomethyl)amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6659-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-Guanidinocaproate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epsilon-Guanidinocaproate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-guanidinohexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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